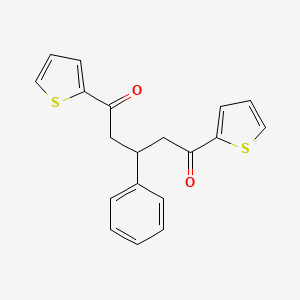
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione (PTPD) is a compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of chelating agents and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is not fully understood. However, it has been proposed that 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione exerts its biological activities through the chelation of metal ions. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to form stable complexes with metal ions such as copper, iron, and zinc, which are involved in various biological processes. By chelating these metal ions, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione may modulate their biological activities and exert its biological effects.
Biochemical and Physiological Effects:
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess a wide range of biochemical and physiological effects. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been shown to possess potent antioxidant activity, which may protect cells from oxidative stress and prevent the development of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has also been found to possess anti-inflammatory activity, which may reduce inflammation and prevent the development of various inflammatory diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been shown to possess anticancer activity, which may inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is also relatively easy to handle and can be stored for long periods without significant degradation. However, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has some limitations for lab experiments. It is a highly reactive compound and can form complexes with metal ions present in the lab environment. This can interfere with the results of experiments and make it difficult to interpret the data.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. One of the most promising directions is the development of new drugs based on 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of the mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione. Further research is needed to fully understand how 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione exerts its biological effects and how it interacts with metal ions. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is also an important future direction. Understanding how 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is metabolized and excreted from the body and how it interacts with other drugs is essential for the development of new drugs based on 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione.
Conclusion:
In conclusion, 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is a compound that has been extensively studied for its potential applications in various scientific fields. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is a stable compound that can be easily synthesized in large quantities, but it has some limitations for lab experiments. Further research is needed to fully understand the mechanism of action of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione and to develop new drugs based on this compound.
Métodos De Síntesis
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-thiophenecarboxaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a base. The reaction yields 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione as a yellow crystalline solid with a high yield. Other methods that have been reported for the synthesis of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione include the reaction between 2-thiophenecarboxaldehyde and 1,5-diphenyl-1,4-pentadiene-3-one and the reaction between 2-thiophenecarboxaldehyde and 1,3-diphenyl-2-buten-1-one.
Aplicaciones Científicas De Investigación
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione is in the field of medicinal chemistry. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has been found to possess potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. 3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione has also been found to possess anticancer activity and has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
3-phenyl-1,5-dithiophen-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2S2/c20-16(18-8-4-10-22-18)12-15(14-6-2-1-3-7-14)13-17(21)19-9-5-11-23-19/h1-11,15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSWAWYINPDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,5-di(2-thienyl)-1,5-pentanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980835.png)

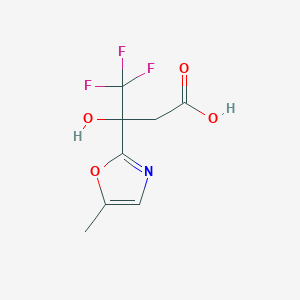
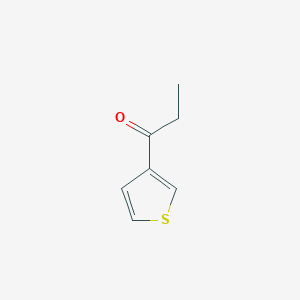
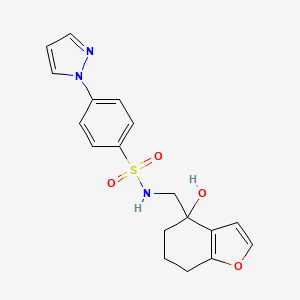


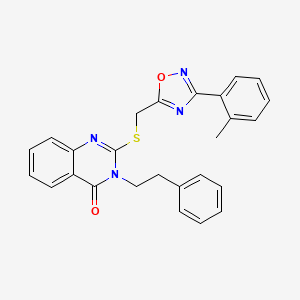
![N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2980847.png)
![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)
![(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2980852.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2980857.png)